molecular formula C11H10FIO3 B3121233 Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate CAS No. 281652-05-9

Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate

Cat. No. B3121233
M. Wt: 336.1 g/mol
InChI Key: NSMXQKAXPPSXLC-UHFFFAOYSA-N
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Patent
US06248739B1

Procedure details

To a stirred solution of 5.32 g of 2-fluoro-5-iodobenzoic acid from Preparation No. 28 in 20 mL of THF, under argon, is added 3.9 g of carbonyldiimidazole. In a separate flask, 2.8 mL of chlorotrimethylsilane is added to a mixture of 3.74 g of potassium ethyl malonate in 20 mL of acetonitrile. The mixture is stirred under argon for 18 h, then cooled to 0° C. for the dropwise addition of 6.6 mL of DBU. The mixture is stirred for 3 h at 0° C., then the solution of acyl imidazolide prepared above is added via cannula. After 2 h, the mixture is partitioned between ether and excess dilute HCl, and the organic phase is washed with dilute HCl and brine and dried (MgSO4). Removal of the solvent under reduced pressure left a colorless oil, which is flash chromatographed on silica using 10% ethyl acetate in hexane to provide 5.07 g of the title compound as dense pinkish prisms.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acyl imidazolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.9 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl[Si](C)(C)C.[C:29]([O:35][CH2:36][CH3:37])(=[O:34])[CH2:30]C([O-])=O.[K+].C1CCN2C(=NCCC2)CC1>C1COCC1.C(#N)C>[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4](=[O:6])[CH2:30][C:29]([O:35][CH2:36][CH3:37])=[O:34] |f:3.4|

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)I
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
3.74 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
acyl imidazolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under argon for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 3 h at 0° C.
Duration
3 h
ADDITION
Type
ADDITION
Details
above is added via cannula
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between ether and excess dilute HCl
WASH
Type
WASH
Details
the organic phase is washed with dilute HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a colorless oil, which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)I)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.07 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.